molecular formula C13H16N4O4 B2569684 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide CAS No. 2034537-81-8

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide

Cat. No.: B2569684
CAS No.: 2034537-81-8
M. Wt: 292.295
InChI Key: PANYQMXYZUQGRH-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring, a carboxamide group, and a 2,5-dioxopyrrolidin-1-yl moiety, making it a versatile molecule for chemical synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of pyrazine-2-carboxylic acid with 2-(2-aminoethoxy)ethanol to form an intermediate, which is then reacted with 2,5-dioxopyrrolidin-1-yl chloride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways by binding to active sites, thereby modulating biological processes. For instance, it may inhibit sodium/calcium ion channels and act as an antagonist to transient receptor potential vanilloid 1 (TRPV1) receptors, contributing to its anticonvulsant and analgesic effects .

Comparison with Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl (2-(2-(2-methoxyethoxy)ethoxy)ethyl) carbonate
  • 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide
  • (2,5-Dioxopyrrolidin-1-yl)acrylate

Comparison: N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide is unique due to its pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with biological targets, making it a valuable molecule for research and therapeutic applications.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c18-11-1-2-12(19)17(11)6-8-21-7-5-16-13(20)10-9-14-3-4-15-10/h3-4,9H,1-2,5-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANYQMXYZUQGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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